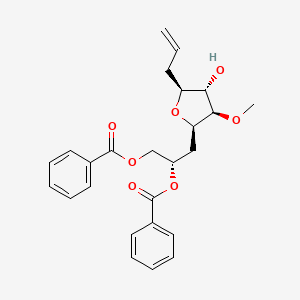
(S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrofuran ring, an allyl group, and dibenzoate esters, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate typically involves multi-step organic reactions. The starting materials may include allyl alcohol, methoxy compounds, and benzoic acid derivatives. Key steps in the synthesis may involve:
- Formation of the tetrahydrofuran ring through cyclization reactions.
- Introduction of the allyl group via allylation reactions.
- Esterification with benzoic acid derivatives to form dibenzoate esters.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield primary or secondary alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl diacetate: Similar structure with acetate esters instead of benzoate esters.
(S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dipropionate: Similar structure with propionate esters.
Uniqueness
The uniqueness of (S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate lies in its specific ester groups and the presence of the allyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C25H28O7 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[(2S)-2-benzoyloxy-3-[(2R,3R,4S,5S)-4-hydroxy-3-methoxy-5-prop-2-enyloxolan-2-yl]propyl] benzoate |
InChI |
InChI=1S/C25H28O7/c1-3-10-20-22(26)23(29-2)21(32-20)15-19(31-25(28)18-13-8-5-9-14-18)16-30-24(27)17-11-6-4-7-12-17/h3-9,11-14,19-23,26H,1,10,15-16H2,2H3/t19-,20-,21+,22-,23-/m0/s1 |
InChI Key |
SGWBMWVCYRCNNY-HPAIXVDQSA-N |
Isomeric SMILES |
CO[C@H]1[C@H](O[C@H]([C@@H]1O)CC=C)C[C@@H](COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1C(OC(C1O)CC=C)CC(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14082310.png)
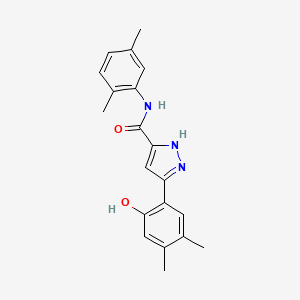
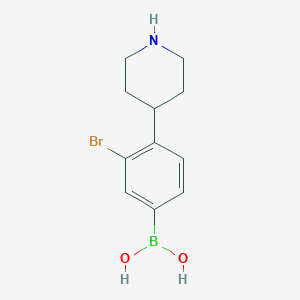
![(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B14082335.png)
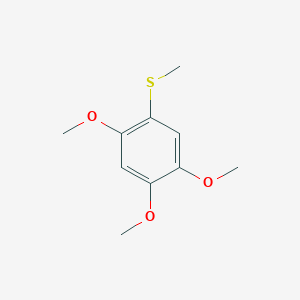
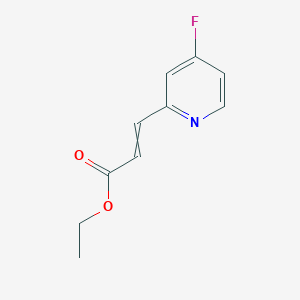
![1-(4-Hydroxy-3-methoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082348.png)
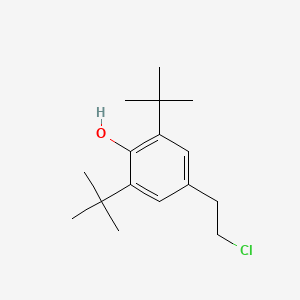
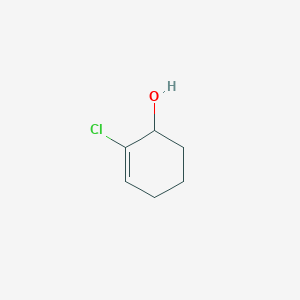
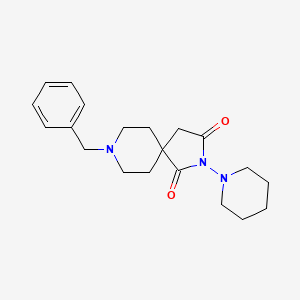

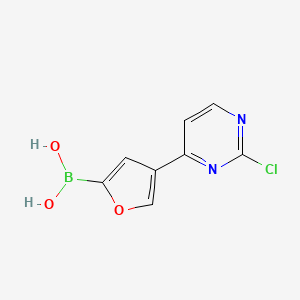
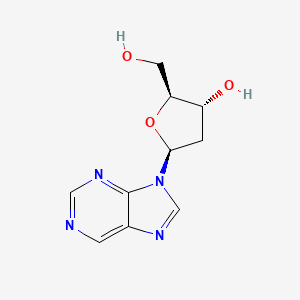
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate](/img/structure/B14082381.png)
